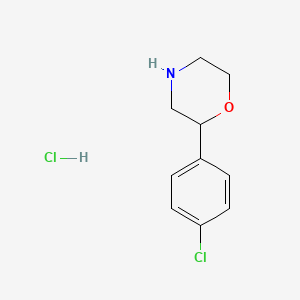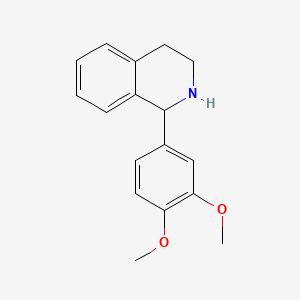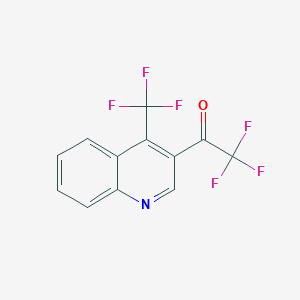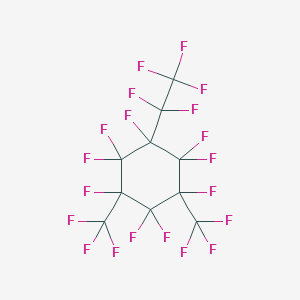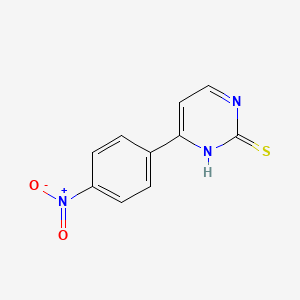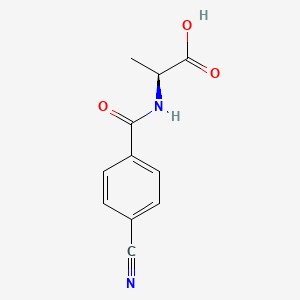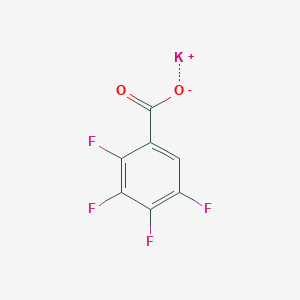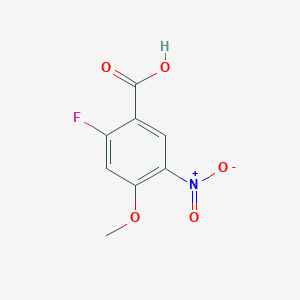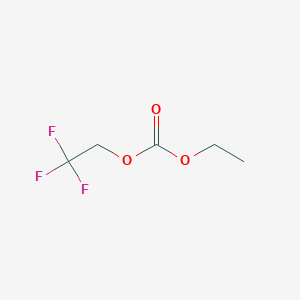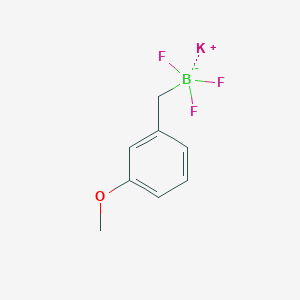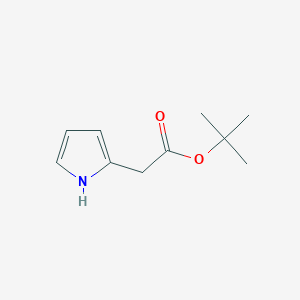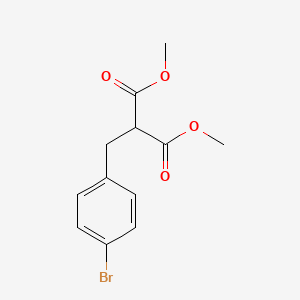
3-(2-氨基苯基)丙烯酸甲酯
描述
“Methyl 3-(2-aminophenyl)acrylate” is a chemical compound with the CAS Number: 1664-62-6 . It has a molecular weight of 177.2 and its IUPAC name is methyl (2E)-3-(2-aminophenyl)-2-propenoate .
Molecular Structure Analysis
“Methyl 3-(2-aminophenyl)acrylate” has a linear formula of C10H11NO2 . It contains a total of 24 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 primary amine (aromatic) .Chemical Reactions Analysis
The reaction mechanism of (E)-methyl 3-(2-aminophenyl)acrylate with phenylisothiocyanate has been investigated under unassisted, water-assisted, substrate A-assisted, and water-A-assisted conditions . The reaction proceeds with four processes via nucleophilic addition, deprotonation and protonation, intramolecular cyclization with hydrogen transfer, and keto–enol tautomerization .Physical And Chemical Properties Analysis
“Methyl 3-(2-aminophenyl)acrylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry, and under -20C . Unfortunately, specific information about its density, melting point, and boiling point was not found.科学研究应用
Catalysis and Multicomponent Reactions
MAPA participates in multicomponent reactions (MCRs) due to its reactivity. One notable example is its cyclization reaction with phenylisothiocyanate. Researchers have investigated the mechanism of this reaction, revealing that substrate A (MAPA) and water play crucial roles. Water acts not only as a solvent but also as a catalyst, proton shuttle, and stabilizer, effectively lowering the energy barrier . This insight can guide the development of new catalytic processes.
Materials Science: Hydrogels and Smart Polymers
MAPA-containing hydrogels exhibit interesting properties, such as stimuli-responsive behavior. Researchers have designed hydrogels based on MAPA derivatives that undergo volume changes in response to pH, temperature, or specific ions. These smart materials find applications in drug release, tissue engineering, and wound healing.
作用机制
Mode of Action
The reaction mechanism of Methyl 3-(2-aminophenyl)acrylate has been studied . It involves four processes: nucleophilic addition, deprotonation and protonation, intramolecular cyclization with hydrogen transfer, and keto-enol tautomerization .
Biochemical Pathways
The compound’s reaction mechanism suggests that it may influence pathways involving nucleophilic addition, deprotonation and protonation, and intramolecular cyclization .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound’s lipophilicity (Log Po/w) ranges from 1.35 to 1.95, which may affect its distribution and bioavailability .
Result of Action
Its reaction mechanism suggests that it may induce changes at the molecular level, such as the formation of new bonds and the rearrangement of existing ones .
Action Environment
The action of Methyl 3-(2-aminophenyl)acrylate can be influenced by environmental factors. For instance, the presence of water is crucial for its reaction mechanism, acting as a solvent, catalyst, and proton shuttle . Furthermore, the compound should be stored in a dark place, sealed in dry conditions, and under -20°C to maintain its stability .
安全和危害
属性
IUPAC Name |
methyl (E)-3-(2-aminophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQBDQPPBVABFN-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-aminophenyl)acrylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


